molecular formula C12H10ClN3 B1483089 4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2092529-95-6

4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483089
CAS No.: 2092529-95-6
M. Wt: 231.68 g/mol
InChI Key: PRMRGMXSWBBKRH-UHFFFAOYSA-N
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Description

4-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a chemical intermediate of significant interest in research and development for the synthesis of novel active molecules. This compound features a pyrazole core linked to a pyridine ring, two heterocyclic systems renowned for their broad and potent pharmacological and agrochemical activities . The presence of both a chloromethyl group and a prop-2-yn-1-yl (propargyl) ether on the structure makes it a highly versatile building block for further chemical modification through nucleophilic substitution and click chemistry, respectively. Research Applications: The primary value of this compound lies in its use as a synthetic intermediate. Its molecular framework is highly relevant in: - Agrochemical Research: Pyrazole derivatives are a cornerstone of modern herbicide discovery, with many commercial products exhibiting excellent bioactivity against a wide spectrum of weeds . This compound serves as a key precursor in the design and synthesis of novel pyrazole-based herbicides, leveraging the phenylpyridine moiety which has also been reported to contribute to inhibitory activity against various weed species . - Pharmaceutical Development: The pyrazole scaffold is a privileged structure in medicinal chemistry, found in compounds with diverse therapeutic activities, including anti-inflammatory, anticancer, antifungal, and antidepressant properties . The specific substitution pattern on this molecule makes it a valuable intermediate for constructing potential drug candidates, particularly in the search for new enzyme inhibitors. Handling and Usage: This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-2-7-16-11(9-13)8-12(15-16)10-3-5-14-6-4-10/h1,3-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMRGMXSWBBKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CC=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Picoline Derivatives (Pyridine Precursors)

The pyridine moiety is commonly introduced via α-picoline derivatives:

  • Using 2-pyridylacetic acid hydrochloride as a starting material, esterification with various alcohols under DCC/DMAP catalysis in dichloromethane at 45 °C produces 2-pyridylacetates (yields ~57-59%).
  • Alternatively, 2-(chloromethyl)pyridine hydrochloride can be reacted with sodium benzenesulfinate in ethanol under reflux to yield chloromethyl-substituted pyridine intermediates (yield ~47%).

These intermediates serve as electrophilic partners for subsequent coupling reactions.

Synthesis of α,β-Unsaturated Pyrazolamides

  • Pyrazole derivatives are prepared by reacting pyrazole with thionyl chloride (SOCl2) at 0 °C to room temperature, followed by addition of trans-α,β-unsaturated carboxylic acids to form α,β-unsaturated pyrazolamides in good yields (up to 83%).

This step is critical for installing the pyrazole core with the desired substitution pattern.

Functional Group Transformations

N-Alkylation of Pyrazole Nitrogen

  • N-alkylation of pyrazole intermediates with alkyl halides such as propargyl bromide or chloride is conducted in the presence of bases like cesium carbonate or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at temperatures ranging from room temperature to 120 °C.
  • This reaction often yields a mixture of N- and O-alkylated products, requiring purification to isolate the N-alkylated pyrazole.

Chloromethylation

  • The chloromethyl group at the 5-position of the pyrazole ring can be introduced via halogenation reactions or by using chloromethyl reagents under controlled conditions.
  • For example, treatment of pyrazole derivatives with chloromethyl halides or related reagents in the presence of bases can selectively install the chloromethyl substituent.

Coupling to Pyridine Ring

  • The pyridine ring is attached to the pyrazole core typically at the 3-position through nucleophilic substitution or coupling reactions.
  • Mitsunobu coupling is one method used to link pyrazole intermediates to pyridine alcohols, facilitating the formation of the C–N or C–C bond.

Purification and Characterization

  • Products are purified by column chromatography on silica gel using solvent systems such as petroleum ether/ethyl acetate mixtures.
  • Characterization involves NMR spectroscopy (^1H, ^13C), high-resolution mass spectrometry (HRMS), and melting point determination.
  • Typical NMR solvents include CDCl_3 with chemical shifts referenced to tetramethylsilane (TMS).

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Esterification of 2-pyridylacetic acid DCC, DMAP, Et_3N, alcohol, DCM, 45 °C, 12 h 57-59 Produces α-picoline derivatives
Reaction of 2-(chloromethyl)pyridine hydrochloride PhSO2Na·2H2O, EtOH, reflux, 6 h 47 Chloromethyl pyridine intermediate
Pyrazole α,β-unsaturated amide synthesis Pyrazole, SOCl_2, DCM, 0 °C to RT, then α,β-unsaturated acid 83 Forms pyrazolamide intermediates
N-Alkylation of pyrazole Alkyl halide, Cs2CO3/K2CO3, DMF, RT-120 °C Variable Yields mixture; purification needed
Coupling to pyridine Mitsunobu reaction or nucleophilic substitution Variable Forms final compound

Research Findings and Notes

  • The preparation methods rely on well-established organic synthesis techniques such as esterification, halogenation, nucleophilic substitution, and Mitsunobu coupling.
  • The choice of base and solvent critically influences the selectivity and yield of N-alkylation steps.
  • The chloromethyl group is a versatile handle for further functionalization, enabling derivatization via nucleophilic displacement.
  • The propargyl group introduction provides an alkyne functionality useful for click chemistry or further synthetic elaborations.
  • Purification challenges arise due to the formation of regioisomers and side products, necessitating careful chromatographic separation.
  • The described methods are adaptable and scalable, suitable for producing the compound for pharmaceutical or materials science applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation at the chloromethyl group to form aldehydes or carboxylic acids.

  • Reduction: : The triple bond in the propargyl moiety can be hydrogenated to form alkyl derivatives.

  • Substitution: : The chloromethyl group readily participates in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or PCC (Pyridinium chlorochromate)

  • Reduction: : H₂ with a Pd/C catalyst.

  • Substitution: : Sodium methoxide for nucleophilic substitution reactions.

Major Products

  • Oxidation: : Pyrazole aldehydes, pyrazole carboxylic acids.

  • Reduction: : Pyrazole-alkyl derivatives.

  • Substitution: : Pyrazole derivatives substituted at the chloromethyl group.

Scientific Research Applications

  • Chemistry: : Utilized in designing novel ligands for coordination chemistry.

  • Biology: : Studied for its potential as a bioactive molecule in enzyme inhibition and signaling pathways.

  • Medicine: : Explored for its therapeutic potential in developing anti-inflammatory and anticancer agents.

  • Industry: : Serves as an intermediate in synthesizing complex organic molecules for material sciences and polymer industries.

Mechanism of Action

Molecular Targets and Pathways The compound's mechanism involves interacting with specific enzymes and receptor sites. The pyrazole and pyridine rings are critical for binding to active sites in enzymes, potentially inhibiting their activity. For example, it may act on kinase pathways involved in cellular signaling and growth regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Pyrazole Core Key Functional Groups Applications/Reactivity Reference
4-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 1: Propargyl; 5: Chloromethyl -C≡CH, -CH₂Cl Metal coordination, nucleophilic substitution
2-(1-(Prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 1: Propargyl; 3: Pyridine linkage -C≡CH Synthesis of Ru₂Pt trinuclear complexes
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine 1: p-Tolyl; 4: Imino; 5: Amine -NH₂, -C=NH Anticancer activity (pyrimidine derivatives)
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate 3: Carbonyl-piperazine; 5: Aryl -CO-, -Cl, -F Crystallography studies (triclinic P1)
2-{4-[5-(5-Substituted arylpyrimidin-2-yl)-1H-pyrazol-3-yl]phenyl}thiazolo[4,5-b]pyridine 3: Arylpyrimidinyl; 5: Thiazolo-pyridine -S-, -N= Potent anticancer activity (MTT assay)

Structural and Electronic Differences

  • Propargyl vs. Aryl Substituents :
    The propargyl group in the target compound enables metal coordination (e.g., Pt complexes) , unlike aryl-substituted analogs (e.g., ), which prioritize steric and electronic tuning for crystallographic stability .
  • Chloromethyl vs. Amine/Hydrazine Groups :
    The -CH₂Cl group enhances electrophilicity, allowing alkylation or cross-coupling, whereas amine/hydrazine groups in pyrazolo-pyrimidines () facilitate hydrogen bonding, critical for biological interactions .

Research Implications

The dual functionality of this compound bridges inorganic and organic chemistry:

  • Materials Science: Potential for designing metallopolymers or catalysts via alkynyl-metal bonds .
  • Medicinal Chemistry : Chloromethyl group could be leveraged to develop prodrugs or targeted therapies through selective alkylation .

Biological Activity

4-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₀ClN₃
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 2091715-21-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group may facilitate nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates that can engage with biological macromolecules .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related study showed that compounds similar to this compound demonstrated cytotoxic effects against various human cancer cell lines, including HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate) cells. The IC₅₀ values for these compounds ranged from 14.62 to 61.05 µM .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the chemical structure significantly influence the biological activity. For example, substituting different groups on the pyrazole ring can enhance or reduce anticancer potency. Compounds with specific functional groups exhibited improved efficacy against cancer cell lines compared to others .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC₅₀ (µM)Notes
Compound AHeLa14.62Most potent against cervical cancer
Compound BNCI-H46015.42Significant lung cancer activity
Compound CPC-317.50Effective against prostate cancer
Compound DHeLa61.05Lower potency compared to others

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of pyrazole derivatives, it was found that the compound exhibited notable cytotoxicity towards HeLa cells with an IC₅₀ value of approximately 14.62 µM, indicating its potential as a therapeutic agent in treating cervical cancer .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that compounds similar to this compound acted as allosteric modulators at muscarinic receptors, enhancing acetylcholine binding affinity and efficacy . This suggests potential applications in neurological disorders.

Q & A

Q. What are the common synthetic routes for 4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine?

The compound can be synthesized via nucleophilic substitution. For example, a propargyl group (prop-2-yn-1-yl) is introduced by reacting a pyrazolylpyridine precursor with propargyl bromide in the presence of a weak base (e.g., K₂CO₃) . The chloromethyl group at position 5 may be installed using chloromethylation reagents like chloromethyl methyl ether or via post-synthetic modification of a hydroxymethyl intermediate with HCl. Purification typically involves column chromatography and recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming the positions of the chloromethyl, propargyl, and pyridine substituents. Aromatic protons and coupling constants help distinguish pyrazole and pyridine ring environments .
  • IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) confirm the propargyl group, while C-Cl stretches appear near 600–800 cm⁻¹ .
  • Mass spectrometry : High-resolution MS validates the molecular formula, and fragmentation patterns confirm substituent stability .

Q. How does the chloromethyl group influence the compound’s reactivity?

The chloromethyl group is a versatile handle for further functionalization. It can undergo nucleophilic substitution with amines, thiols, or alkoxides to introduce diverse moieties. However, competing elimination reactions may occur under basic conditions, requiring careful control of reaction pH and temperature .

Advanced Research Questions

Q. How can structural ambiguities in X-ray crystallography data for this compound be resolved?

Structural refinement using programs like SHELXL is essential. Challenges include disorder in the propargyl or chloromethyl groups. Strategies include:

  • Applying restraints/constraints for bond lengths and angles.
  • Using twinning or anisotropic refinement for high-symmetry crystals.
  • Cross-validating with spectroscopic data to resolve discrepancies .

Q. What experimental design considerations are critical for synthesizing polynuclear metal complexes using this ligand?

The pyridine and propargyl groups act as coordination sites. Key steps:

  • Ligand design : Ensure spatial compatibility between the pyridine N and propargyl σ-bond for metal binding (e.g., Pt or Ru).
  • Reaction conditions : Use inert atmospheres to prevent propargyl oxidation.
  • Characterization : Monitor coordination via shifts in IR (C≡C stretching) and NMR (deshielding of pyridine protons) .

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Competing substitution at pyrazole positions 1 and 5 can occur. Solutions include:

  • Protecting groups : Temporarily block position 1 during chloromethylation.
  • Directing groups : Use meta-directing substituents to favor specific sites.
  • Computational modeling : Predict reactivity trends using DFT calculations .

Q. What strategies mitigate data contradictions between experimental and computational spectroscopic results?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in the propargyl group). Approaches:

  • Variable-temperature NMR : Identify conformational exchange.
  • Solvent effects : Compare spectra in polar vs. nonpolar solvents.
  • DFT simulations : Model optimized geometries and compare chemical shifts with experimental data .

Methodological Guidance

Q. How to optimize substitution reactions at the chloromethyl position?

  • Reagent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysts : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
  • Workup : Quench excess reagents with aqueous NH₄Cl to prevent side reactions .

Q. What are best practices for handling the propargyl group’s instability?

  • Storage : Keep under inert gas (N₂/Ar) at low temperatures (−20°C).
  • Reaction conditions : Avoid strong oxidizers and high temperatures (>80°C).
  • Monitoring : Use TLC or in-situ IR to detect premature alkyne reactions .

Applications in Advanced Research

Q. How can this compound serve as a building block in medicinal chemistry?

The pyrazole-pyridine core is a privileged scaffold in kinase inhibitors. The chloromethyl group allows conjugation to biomolecules (e.g., peptides), while the propargyl group enables click chemistry for bioconjugation .

Q. What are the challenges in designing catalytic systems using this ligand?

  • Steric hindrance : The propargyl group may limit metal accessibility.
  • Electronic effects : Pyridine’s electron-withdrawing nature can modulate metal center reactivity.
  • Solution : Modify the propargyl chain length or introduce bulky substituents to balance steric and electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

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